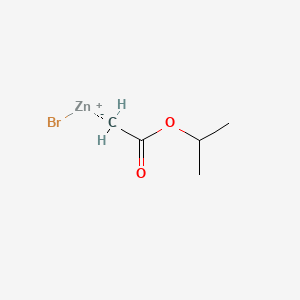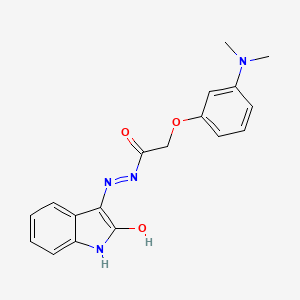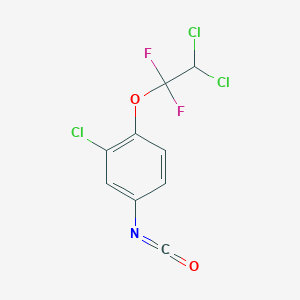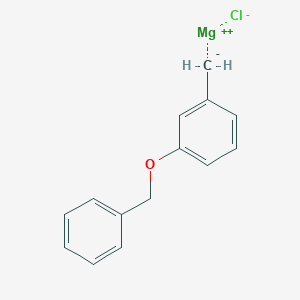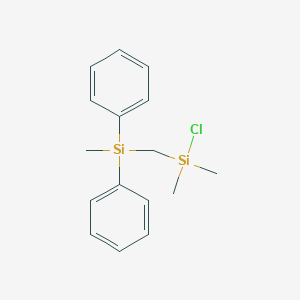
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane, also known as DMSMDC, is an organosilicon compound with a variety of industrial and scientific applications. It is a colorless, volatile liquid with a boiling point of about 120°C and a melting point of about -15°C. Due to its unique chemical structure, DMSMDC has become an important tool in the synthesis of various compounds and materials.
Applications De Recherche Scientifique
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is widely used in scientific research due to its unique properties. It is used as a catalyst in the synthesis of polymers and other materials, as well as in the production of organosilicon compounds. It is also used as a reagent in the synthesis of organosilicon compounds, as well as in the production of pharmaceuticals and other organic compounds. Additionally, (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is used in the synthesis of various polymers, such as polysiloxanes, polyurethanes, and polyamides.
Mécanisme D'action
The mechanism of action of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is not fully understood. It is believed that the reaction of dimethylchlorosilane and diphenylmethylsilyl chloride results in the formation of a complex organosilicon compound. This compound is then broken down by the presence of a catalyst, such as an acid or base, to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane have not been extensively studied. However, some studies have suggested that it may have an effect on the cardiovascular system, as well as on the central nervous system. Additionally, it may have an effect on the metabolism of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is also relatively safe to handle. Additionally, it is highly reactive and can be used in a wide variety of reactions. However, it is important to note that (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is volatile and can be hazardous if inhaled. Therefore, appropriate safety precautions should be taken when using it in laboratory experiments.
Orientations Futures
The potential applications of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane are vast, and there are numerous opportunities for further research. These include the development of new catalysts and reagents for the synthesis of organosilicon compounds, as well as the development of new polymers and materials. Additionally, further research into the biochemical and physiological effects of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane could lead to the development of new drugs and therapies. Finally, further research into the mechanism of action of (Diphenylmethylsilyl)methyl-dimethyl-chlorosilane could lead to the development of new catalysts and reagents for the synthesis of other compounds and materials.
Méthodes De Synthèse
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane is synthesized by the reaction of dimethylchlorosilane and diphenylmethylsilyl chloride. The reaction is typically carried out in a solvent such as toluene and heated to temperatures between 80 and 120°C. The reaction is generally complete within one hour. The product is then purified by distillation and can be stored for long periods of time in the absence of moisture and oxygen.
Propriétés
IUPAC Name |
chloro-dimethyl-[[methyl(diphenyl)silyl]methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClSi2/c1-18(2,17)14-19(3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHAQXCCIUJNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diphenylmethylsilyl)methyl-dimethyl-chlorosilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


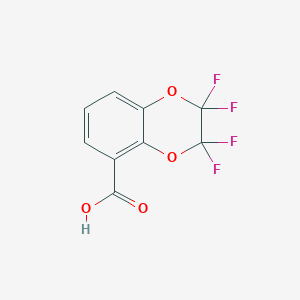


![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)




